4-tert-Amylphenol is an endocrine-disrupting chemical (EDC) and has been studied for its potential effects on aquatic organisms. Researchers have investigated its presence in the environment, its persistence, and its impact on various species. For example, a study published in the journal Aquatic Toxicology examined the effects of 4-tert-Amylphenol on the reproduction of fathead minnows [].
4-tert-Amylphenol is a component of some polymers and resins. Researchers have studied its properties and potential applications in various materials science fields. For instance, a study published in the Journal of Applied Polymer Science explored the use of 4-tert-Amylphenol as a flame retardant in epoxy resins [].
4-tert-Amylphenol is an organic compound classified as an alkylphenol, with the chemical formula and a CAS number of 80-46-6. This compound appears as a white to pale yellow solid, typically in the form of briquettes or flakes. It has a melting point of approximately 88-89 °C and a boiling point of 255 °C, with a density of 0.96 g/cm³. Notably, it is insoluble in water, with a solubility of about 37 mg/L at 20 °C, and exhibits a flash point of 111 °C, indicating its flammable nature .
Limited research is available on the specific mechanism of action of 4-tert-Amylphenol. However, due to its structural similarity to estrogen, it was previously investigated for its potential to bind to estrogen receptors and mimic estrogenic effects []. However, further research is needed to confirm this mechanism.
4-tert-Amylphenol is classified as a harmful and toxic substance. Here are some safety concerns:
4-tert-Amylphenol has been studied for its biological activity, particularly as an estrogen receptor ligand. This suggests potential applications in endocrine disruption studies. Additionally, it is recognized for its toxicity; it can be absorbed through the skin and is harmful if ingested. The compound has been classified as moderately toxic, with hazardous fumes released upon decomposition .
The synthesis of 4-tert-Amylphenol primarily involves the alkylation of phenol using isoamylene under acidic conditions. Isoamylene is derived from the dehydration of corresponding alcohols or through backcracking processes. The purification process typically includes fractional distillation and recrystallization from solvents such as ether .
4-tert-Amylphenol finds various applications across different industries:
Studies on 4-tert-Amylphenol have highlighted its interactions with biological systems and other chemicals. The compound's role as an estrogen receptor ligand indicates potential endocrine-disrupting properties. Moreover, its reactivity profile suggests significant interactions with strong acids and bases, leading to various byproducts that could pose environmental and health risks .
Several compounds share structural similarities with 4-tert-Amylphenol. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Unique Features |
---|---|---|---|---|---|
4-tert-Butylphenol | 98-54-4 | C10H14O | 99.2 | 238 | Used in surface coatings |
4-tert-Pentylphenol | 80-46-6 | C11H16O | 94.7 | 255 | Lower acute oral toxicity than others |
Phenol | 108-95-2 | C6H6O | 40.5 | 182 | Basic structure for many derivatives |
4-tert-Octylphenol | 140-66-5 | C14H22O | Not specified | Not specified | Higher molecular weight |
4-tert-Amylphenol stands out due to its specific alkyl chain length and unique reactivity profile compared to these similar compounds. Its applications in resin manufacturing and biocides further differentiate it from others in this category .
4-tert-Amylphenol (CAS No. 80-46-6), also known as p-tert-pentylphenol, is an organic compound belonging to the alkylphenol family. Its chemical structure features a phenol ring with a tertiary amyl (pentyl) group at the para position. With the systematic IUPAC name 4-(2-Methylbutan-2-yl)phenol, this compound has garnered attention in both industrial applications and environmental research due to its distinctive properties and potential impacts. The compound's structure consists of a hydroxyl group attached to a benzene ring, with a five-carbon branched alkyl chain at the para position, giving it unique chemical and physical characteristics that contribute to its various applications.
4-tert-Amylphenol has established itself as an important industrial chemical with applications spanning multiple sectors. It serves as a critical monomer for phenolic resins used in demulsifiers for oil and gas applications, and as an intermediate for biocides and fragrances. Despite its industrial utility, 4-tert-Amylphenol has raised environmental concerns due to its toxicity to aquatic organisms and potential for endocrine disruption. Understanding these dual aspects—industrial value and environmental considerations—is essential for responsible use and management of this chemical.
4-tert-Amylphenol is an alkylphenolic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24-164.25 grams per mole [1] [2] [3]. The compound is systematically named 4-(2-methylbutan-2-yl)phenol according to IUPAC nomenclature, reflecting its structural composition of a phenolic ring substituted at the para position with a tertiary amyl group [3] [6]. The Chemical Abstracts Service has assigned this compound the registry number 80-46-6, which serves as its unique identifier in chemical databases [2] [4].
The structural framework of 4-tert-Amylphenol consists of a benzene ring bearing a hydroxyl group and a branched alkyl substituent [1] [11]. The tertiary amyl group, also known as tert-pentyl or 1,1-dimethylpropyl, is attached to the carbon atom at position 4 of the phenolic ring, creating a para-substituted phenol [15] [17]. This alkyl group contains five carbon atoms arranged in a branched configuration, with the central carbon atom bearing two methyl groups and one ethyl group [2] [23]. The molecular structure can be represented by the canonical SMILES notation: CCC(C)(C)C1=CC=C(C=C1)O [3] [6].
The compound exhibits specific stereochemical characteristics due to the quaternary carbon center in the tertiary amyl group [18]. Unlike linear alkyl chains, the tertiary branching creates a compact, sterically hindered substituent that significantly influences the compound's physical and chemical properties [12] [18]. The International Chemical Identifier (InChI) for 4-tert-Amylphenol is InChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3, with the corresponding InChI Key being NRZWYNLTFLDQQX-UHFFFAOYSA-N [2] [3].
Table 1: Physical and Chemical Properties of 4-tert-Amylphenol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₆O | Multiple sources [1] [2] |
Molecular Weight | 164.24-164.25 g/mol | Multiple sources [2] [3] |
CAS Number | 80-46-6 | PubChem/Sigma-Aldrich [2] [4] |
Melting Point | 88-89°C (lit.) / 94-97°C | Sigma-Aldrich/TCI [2] [15] |
Boiling Point | 255°C (lit.) / 262°C | Sigma-Aldrich/ChemSrc [2] [5] |
Density | 0.96 g/cm³ | ChemicalBook [4] |
Flash Point | 111°C | ChemicalBook [4] |
Solubility in Water | 37 mg/L (20°C) | ChemicalBook [4] |
Appearance | White to pale yellow crystalline powder/flakes | Multiple sources [2] [7] |
pKa | 10.24±0.26 (predicted) | ChemicalBook [4] |
LogP | 3.6-3.9 | ChemSrc/PlantaeDB [5] [11] |
The molecular geometry of 4-tert-Amylphenol features a planar aromatic ring system with the hydroxyl group exhibiting partial double-bond character due to resonance with the benzene ring [34]. The tertiary amyl substituent extends away from the aromatic plane, creating a three-dimensional molecular structure that influences intermolecular interactions and physical properties [11] . The compound's topological polar surface area is 20.20 Ų, indicating limited polar surface exposure, which correlates with its poor water solubility [11].
Table 2: Structural Identifiers of 4-tert-Amylphenol
Identifier Type | Value |
---|---|
IUPAC Name | 4-(2-methylbutan-2-yl)phenol [3] |
SMILES | CCC(C)(C)C1=CC=C(C=C1)O [3] [6] |
InChI | InChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3 [2] [3] |
InChI Key | NRZWYNLTFLDQQX-UHFFFAOYSA-N [2] [3] |
MDL Number | MFCD00002369 [2] [6] |
4-tert-Amylphenol belongs to the family of alkylphenols, which are organic compounds obtained by the alkylation of phenols [8]. Within this chemical class, alkylphenols are distinguished by the length, branching pattern, and position of their alkyl substituents on the phenolic ring [8] [9]. The alkylphenol family includes commercially important compounds such as propylphenol, butylphenol, octylphenol, nonylphenol, and dodecylphenol, each serving specific industrial applications [8] [10].
Structural comparison reveals that 4-tert-Amylphenol occupies an intermediate position within the alkylphenol series based on alkyl chain length [42] [43]. The compound contains five carbon atoms in its alkyl substituent, placing it between 4-tert-butylphenol (four carbons) and longer-chain alkylphenols such as 4-tert-octylphenol (eight carbons) [18] [42]. This intermediate chain length influences both the compound's physical properties and biological activity patterns [12] [45].
The tertiary branching pattern of 4-tert-Amylphenol distinguishes it from linear alkylphenols with equivalent carbon content [12] [18]. Research has demonstrated that the position and branching of alkyl groups significantly affect estrogenic activity, with tertiary branching generally producing greater activity than secondary or normal branching patterns [12] [42]. Optimal estrogenic activity requires a single tertiary branched alkyl group composed of between 6 and 8 carbons located at the para position on an otherwise unhindered phenol ring [12].
When compared to 4-tert-butylphenol, the closest structural analog, 4-tert-Amylphenol differs by one additional carbon atom in the alkyl chain [18]. This structural difference results in increased hydrophobicity and altered biological activity profiles [18] [42]. Environmental risk assessment reports indicate that 4-tert-pentylphenol (another name for 4-tert-Amylphenol) shows different environmental fate and toxicity characteristics compared to its shorter-chain analog [18] [43].
The phenolic hydroxyl group in 4-tert-Amylphenol exhibits characteristic acidic properties typical of phenolic compounds [34] [35]. The compound's predicted pKa value of 10.24±0.26 places it within the typical range for substituted phenols, which generally exhibit pKa values between 10 and 12 [4] [34]. The electron-donating nature of the alkyl substituent slightly decreases the acidity compared to unsubstituted phenol, as alkyl groups exhibit positive inductive effects that increase electron density on the oxygen atom [35].
Compared to other phenolic compounds, 4-tert-Amylphenol demonstrates enhanced lipophilicity due to its substantial alkyl substituent [11]. The compound's LogP values ranging from 3.6 to 3.9 indicate significant hydrophobic character, contrasting with simpler phenolic compounds that typically show lower LogP values [5] [11]. This increased lipophilicity influences the compound's environmental behavior, bioaccumulation potential, and membrane permeability characteristics [11] [18].
The structural framework of 4-tert-Amylphenol permits several isomeric variations based on the position of substituents on the aromatic ring and the configuration of the alkyl group [18] [19]. Positional isomers include 2-tert-amylphenol (ortho-substituted) and 3-tert-amylphenol (meta-substituted), which differ in the location of the tertiary amyl group relative to the phenolic hydroxyl group [18] [29]. These positional variations significantly influence the compounds' physical properties, chemical reactivity, and biological activity profiles [28] [29].
In electrophilic aromatic substitution reactions, the hydroxyl group of phenolic compounds acts as an ortho-para director due to its electron-donating resonance effects [28] [30]. This directing influence explains why para-substituted alkylphenols like 4-tert-Amylphenol are commonly encountered, as the hydroxyl group favors substitution at the ortho and para positions over the meta position [31] [33]. The preference for para substitution in industrial synthesis often relates to reduced steric hindrance compared to ortho substitution [28] [31].
Research on structure-activity relationships has demonstrated that the position of alkyl substituents critically affects biological activity [12] [45]. Studies indicate that para substitution generally produces higher estrogenic activity than meta or ortho substitution patterns [12] [42]. The optimal positioning appears to be para > meta > ortho for estrogenic activity, making 4-tert-Amylphenol potentially more biologically active than its positional isomers [12].
Unlike some longer-chain alkylphenols such as nonylphenol, 4-tert-Amylphenol exhibits limited variation in the branching pattern of its alkyl chain [18]. The tertiary amyl group has a fixed structure with the quaternary carbon center bearing two methyl groups and one ethyl group, resulting in no additional branching isomers [18] [23]. This structural specificity contrasts with commercial nonylphenol preparations, which typically contain multiple isomers with different branching patterns [10] [14].
Table 3: Synonyms and Alternative Names for 4-tert-Amylphenol
Synonym/Alternative Name | Type |
---|---|
4-tert-Pentylphenol | Common chemical name [6] [15] |
p-tert-Amylphenol | Para-substituted designation [6] [17] |
p-tert-Pentylphenol | Para-substituted designation [6] [17] |
4-(1,1-Dimethylpropyl)phenol | Systematic name [7] [25] |
Pentaphen | Trade name [4] [11] |
Amilphenol | Variant spelling [4] [11] |
Amilfenol | Variant spelling [4] [11] |
4-t-Amylphenol | Abbreviated form [6] [17] |
tert-Amylphenol | Abbreviated form [6] [17] |
The alkyl group classification follows established nomenclature for branched hydrocarbon substituents [23]. The term "tert-amyl" or "tertiary amyl" refers to the 2-methylbutan-2-yl group, where the central carbon atom is bonded to three other carbon atoms, creating a quaternary carbon center [23]. This tertiary classification distinguishes the compound from primary or secondary amylphenol isomers, where the point of attachment to the aromatic ring occurs through primary or secondary carbon atoms, respectively [23] [32].
Substitution effects on the aromatic ring influence the electronic properties and reactivity of 4-tert-Amylphenol [24] [27]. The tertiary amyl group acts as an electron-donating substituent through inductive effects, increasing electron density on the aromatic ring and enhancing its nucleophilic character [31] [35]. This electronic influence affects the compound's susceptibility to electrophilic aromatic substitution reactions and its interactions with biological receptors [30] [45].
The commercial synthesis of 4-tert-amylphenol relies primarily on the Friedel-Crafts alkylation of phenol using isoamylene as the alkylating agent. This electrophilic aromatic substitution reaction represents the most economically viable pathway for large-scale production [1] [2] [3].
The predominant industrial method involves the alkylation of phenol with isoamylene, which is a mixture of 2-methyl-1-butene and 2-methyl-2-butene [2] [3]. This reaction proceeds through the formation of a tertiary carbocation intermediate that attacks the aromatic ring at the para position relative to the hydroxyl group [1] [4]. The reaction is typically conducted under the following conditions:
The reaction mechanism follows the classical Friedel-Crafts pathway, where the Lewis acid catalyst activates the alkyl halide or alkene to generate an electrophilic species. In the case of isoamylene alkylation, the acid catalyst protonates the double bond, forming a tertiary carbocation that subsequently attacks the electron-rich aromatic ring [5] [6].
Tert-amyl alcohol route: An alternative approach utilizes tert-amyl alcohol as the alkylating agent in the presence of superacidic catalysts [7]. This method operates at higher temperatures (100-150°C) but offers improved selectivity control and reduced formation of oligomerized by-products. The reaction achieves yields of 60-80% with enhanced product quality.
Nickel-catalyzed synthesis: Recent research has demonstrated a novel synthetic route employing nickel phosphine complexes, specifically Ni(PMe₃)₄H₂N, for the synthesis through allyl ether intermediates [1]. This method operates under remarkably mild conditions at room temperature and achieves exceptional yields of 93%. However, this approach remains at the research stage due to catalyst cost considerations.
The selectivity of 4-tert-amylphenol formation is influenced by several factors including catalyst type, reaction temperature, and reactant ratios. The para-selectivity is generally favored due to the activating effect of the hydroxyl group and steric considerations [8] [9]. However, competing reactions lead to the formation of ortho-substituted products and dialkylated species, which must be minimized through careful process optimization.
Silica-alumina systems: These represent the most widely used industrial catalysts for 4-tert-amylphenol production [4] [5]. The silica-alumina catalysts offer several advantages including high activity, good thermal stability, and acceptable selectivity. The optimal silica content ranges from 1.5% to 70%, with varying effects on product distribution [9].
Ion exchange resins: Acidic sulfonic acid-type ion exchange resins, particularly Amberlyst 15 and Nafion NR50, demonstrate excellent performance in phenol alkylation reactions [8] [10]. These catalysts provide good ortho/para selectivity control and excellent reusability, making them attractive for continuous processes. The resins operate effectively at moderate temperatures (60-120°C) and show minimal deactivation over extended periods.
Clay catalysts: Activated clays such as Filtrol 24 and Tonsil A/C have been employed as environmentally benign alternatives to traditional Lewis acid catalysts [8]. While these materials show moderate activity levels, they offer advantages in terms of catalyst recovery and reduced waste generation.
Zeolite catalysts: Various zeolite frameworks including BEA, MOR, and ZSM-5 have been investigated for phenol alkylation reactions [11] [12]. The shape-selective properties of zeolites enable control over product distribution, with larger pore zeolites (BEA, FAU) showing higher activity than smaller pore materials (MFI, MOR) [11]. However, their industrial application remains limited due to relatively lower activity compared to conventional catalysts.
Supported metal catalysts: Silica-supported aluminum phenolate catalysts have shown exceptional selectivity for ortho-alkylation, achieving high yields under optimized conditions [13]. These catalysts demonstrate excellent ortho-selectivity through specific surface interactions, though their commercial viability requires further development to address cost and stability concerns.
Reactor design considerations: Industrial 4-tert-amylphenol production typically employs continuous stirred tank reactors (CSTR) or fixed-bed reactors, depending on the catalyst system used. The exothermic nature of the alkylation reaction (ΔH = -45 to -60 kJ/mol) requires careful temperature control to prevent hot spots and catalyst deactivation.
Heat management: The reaction heat must be efficiently removed to maintain optimal temperature profiles. Industrial processes typically employ external cooling systems or operate in temperature-programmed modes to balance conversion rates with selectivity requirements.
The global 4-tert-amylphenol market demonstrates robust growth trajectories, with market valuations ranging from USD 120 million to USD 814 million in 2024, depending on the scope of market analysis [14] [15] [16]. Projections indicate substantial expansion, with the market expected to reach USD 250 million to USD 1,179 million by 2031-2033, representing compound annual growth rates (CAGR) of 5.3% to 9.2% [15] [16] [17].
Asia-Pacific dominance: The Asia-Pacific region accounts for the largest market share at 46.8% of global production, driven by extensive manufacturing activities in China, India, Japan, and South Korea [18] [19]. This region benefits from abundant raw material availability, established chemical infrastructure, and growing demand from downstream industries.
North American production: North America represents a significant production hub, with major facilities operated by SI Group and other leading manufacturers [14]. The region benefits from advanced process technologies and strong demand from the automotive and coatings industries.
European manufacturing: European production is centered around facilities operated by Sasol Germany GmbH (formerly Hüls AG) and other specialty chemical manufacturers [3]. The region emphasizes high-quality products for specialty applications and maintains stringent environmental standards.
SI Group: Founded in 1906 and headquartered in Schenectady, New York, SI Group operates in over 90 countries with more than 30 manufacturing plants [14]. The company represents one of the leading global producers of 4-tert-amylphenol and related alkylphenol intermediates.
Sasol Limited: This integrated energy and chemical company, founded in South Africa in 1950, operates extensive production facilities for 4-tert-amylphenol [14]. Sasol's global operations span over 30 countries, with significant production capacity for specialty phenolic compounds.
Lanxess: A major German specialty chemicals company that maintains substantial production capacity for 4-tert-amylphenol and related derivatives [20]. The company focuses on high-performance applications and maintains strict quality standards.
Industrial production of 4-tert-amylphenol has experienced steady growth, driven by increasing demand from several key sectors:
Phenolic resin applications: The largest consumption segment involves phenolic resin production for paints, coatings, varnishes, and printing ink resins [18] [21]. This application accounts for approximately 40-50% of total global consumption.
Antioxidant intermediates: Growing demand for antioxidants in various industries, including food and beverage, cosmetics, and pharmaceuticals, drives significant consumption [14]. This segment represents approximately 25-30% of market demand.
Demulsifier applications: The oil and gas industry utilizes 4-tert-amylphenol in the production of ethoxylated novolaks for oil field demulsifiers [3] [21]. However, high costs have led to some reformulation with alternative materials.
Production costs: The economics of 4-tert-amylphenol production are significantly influenced by raw material costs, particularly isoamylene availability and pricing [3]. The high cost of starting materials has prompted ongoing research into alternative synthesis routes and process optimization.
Energy requirements: Industrial processes typically require 8-12 MJ/kg of product, with energy costs representing a significant component of total production expenses. Process intensification and heat integration strategies are employed to minimize energy consumption.
Catalyst costs: Catalyst expenses vary significantly depending on the system employed, ranging from relatively low costs for silica-alumina systems to higher expenses for specialty ion exchange resins or advanced zeolite catalysts.
Ortho-substituted products: The formation of o-tert-amylphenol represents a major impurity, typically constituting 5-15% of the product mixture [2] [5]. This isomer forms through competitive electrophilic substitution at the ortho position, facilitated by the activating effect of the phenolic hydroxyl group. The separation of ortho and para isomers presents significant challenges due to similar boiling points and requires careful distillation optimization.
Dialkylated products: Sequential alkylation reactions lead to the formation of 2,4-di-tert-amylphenol and 2,6-di-tert-amylphenol [2] [22]. The 2,4-isomer typically predominates (10-25% content) due to the combined activating effects of the hydroxyl group and the first alkyl substituent. The 2,6-isomer forms in smaller quantities (2-8%) due to steric hindrance between the substituents.
Oligomerized alkenes: Side reactions involving isoamylene oligomerization produce high-boiling hydrocarbon by-products [9]. These compounds typically represent 3-10% of the reaction mixture and form through acid-catalyzed alkene polymerization reactions competing with the desired aromatic alkylation.
Phenyl ether formation: Etherification reactions between phenol and alkylated products generate phenyl ethers as minor by-products (1-5% content) [9]. These compounds form through nucleophilic attack of phenol on carbocationic intermediates and contribute to overall yield losses.
Thermal decomposition products: High-temperature processing can lead to the formation of high-boiling tar compounds (2-7% content) through thermal decomposition and polymerization reactions [23]. These materials typically require vacuum distillation for removal and represent both yield losses and potential catalyst poisoning agents.
Fractional distillation: The primary separation method employs multi-stage fractional distillation to separate 4-tert-amylphenol from isomeric impurities and by-products [24]. Typical industrial distillation systems achieve product purities of 96-99.5% through careful column design and operation.
Crystallization processes: For high-purity applications, recrystallization from appropriate solvents (such as ether) can achieve exceptional purity levels [25]. This approach is particularly effective for separating dialkylated impurities with significantly different solubility characteristics.
Chemical treatment methods: Acid washing and chemical treatment procedures help remove certain impurities, particularly basic nitrogen-containing compounds and residual catalyst components [23]. These treatments must be carefully controlled to avoid product degradation or introduction of new impurities.
Gas chromatographic analysis: High-performance gas chromatography represents the standard analytical method for purity determination and impurity profiling [26]. Typical assay methods achieve detection limits of 0.1% for major impurities and enable comprehensive compositional analysis.
Spectroscopic characterization: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide definitive structural confirmation and can detect certain impurities not readily quantified by chromatographic methods [25].
Corrosive;Irritant;Environmental Hazard